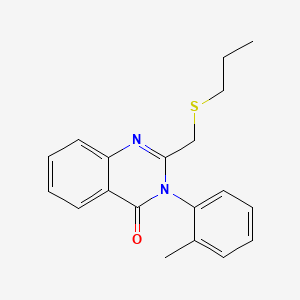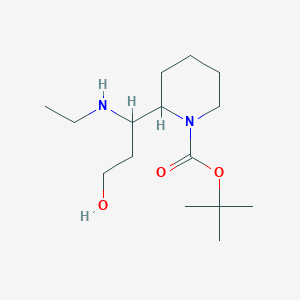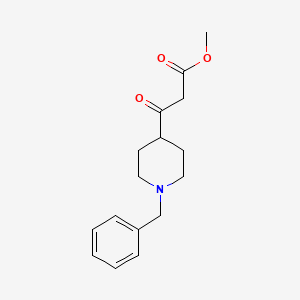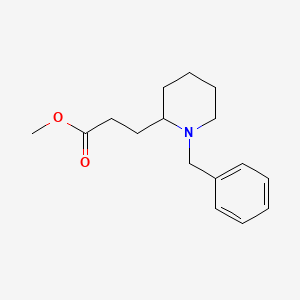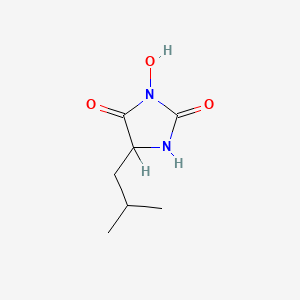
3-Hydroxy-5-isobutyl hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-isobutyl hydantoin is a derivative of hydantoin, a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal and agrochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing hydantoins, including 3-Hydroxy-5-isobutyl hydantoin, is the Bucherer–Bergs reaction. This reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at 60–70°C . Another method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which provides substituted hydantoins via ureido derivatives that cyclize under basic conditions .
Industrial Production Methods
Industrial production of hydantoins often employs the Bucherer–Bergs reaction due to its simplicity and efficiency. This method is scalable and can be adapted for large-scale production, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-isobutyl hydantoin can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Hydroxy-5-isobutyl hydantoin has several scientific research applications:
Biology: Hydantoin derivatives are used in the study of enzyme mechanisms and as enzyme inhibitors.
Medicine: Hydantoins are known for their anticonvulsant, antiarrhythmic, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-isobutyl hydantoin involves its interaction with specific molecular targets and pathways. For example, hydantoins can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anticonvulsant and antiarrhythmic activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Hydroxy-5-isobutyl hydantoin include other hydantoin derivatives such as:
- 5,5-Dimethylhydantoin
- 5-Phenylhydantoin
- 5,5-Diphenylhydantoin (Phenytoin)
Uniqueness
What sets this compound apart from other hydantoin derivatives is its specific substitution pattern, which can lead to unique biological and pharmacological properties. For instance, the presence of the hydroxyl group and the isobutyl side chain can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
56775-99-6 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-hydroxy-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)3-5-6(10)9(12)7(11)8-5/h4-5,12H,3H2,1-2H3,(H,8,11) |
Clave InChI |
NSPHKKWAWNSWNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)N(C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


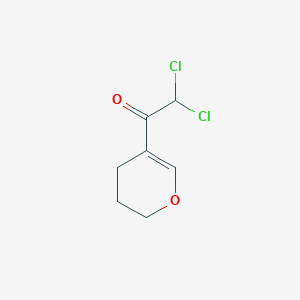
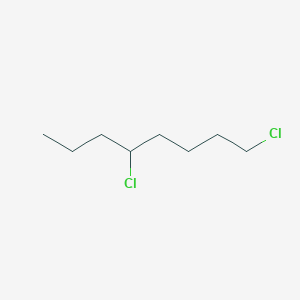
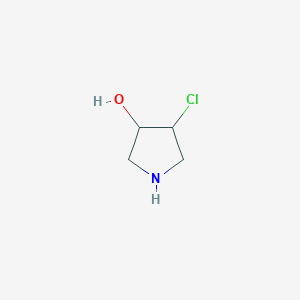
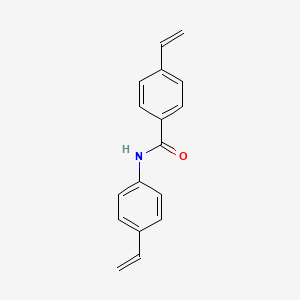
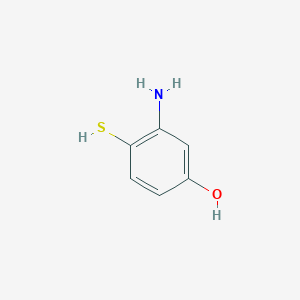
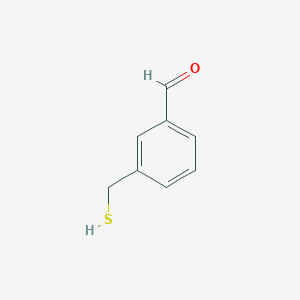
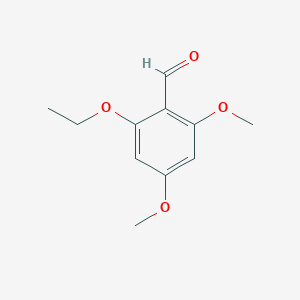
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)
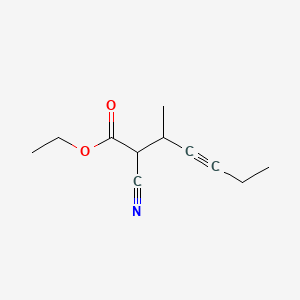
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
